![molecular formula C9H11BrO3S B1383220 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol CAS No. 1824050-07-8](/img/structure/B1383220.png)
2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol
Overview
Description
“4-Bromo-3-methylbenzenesulfonyl chloride” is a chemical reagent used in organic synthesis . It has a molecular weight of 269.543 and a molecular formula of C7H6BrClO2S .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-methylbenzenesulfonyl chloride” consists of a benzene ring with a bromine atom and a methyl group attached to it. Additionally, it has a sulfonyl chloride group attached to the ring .Physical And Chemical Properties Analysis
“4-Bromo-3-methylbenzenesulfonyl chloride” has a density of 1.7±0.1 g/cm3, a boiling point of 311.2±30.0 °C at 760 mmHg, and a melting point of 58-61 °C (lit.) .Scientific Research Applications
Synthesis and Structural Applications
- The compound 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol is used in the synthesis of intricate chemical structures. For instance, it played a crucial role in the synthesis of 3-(3-Methyl-4-benzenesulfonyl-2-butenyl)-4,5,6-trimethoxy-2-methylphenyl benzyl ether, a key intermediate of coenzyme Q10, utilizing a series of reactions including Vilsmeier-Haack and Dakin reactions, and phenolic hydroxyl protection methods (Kuang, 2008).
- Research shows its relevance in the formation of sulfonamide-1,2,4-triazine derivatives, a class of compounds that demonstrate a unique sulfonamide-sulfonimide tautomerism and exhibit distinct molecular conformations and interactions, as analyzed through spectroscopic, X-ray diffraction, and theoretical calculation methods (Branowska et al., 2022).
Chemical and Physical Analysis
- Studies involving benzenesulfonyl derivatives, closely related to 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol, have investigated the SN3–SN2 spectrum, exploring the rate constants, product selectivities, and reaction molecularity in various aqueous alcohol mixtures, providing insights into the behavior of these compounds in different solvent environments (Bentley et al., 2009).
Material Science and Optics
- In the field of materials science, 4-Amino-1-methylpyridinium benzenesulfonate salts, which are structurally related to 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol, have been synthesized and their crystal structures analyzed, revealing their potential in second-order nonlinear optics due to their noncentrosymmetric structures and significant molecular hyperpolarizability (Anwar et al., 2000).
- Another study highlights the potential of new benzenesulfonamide derivative groups in zinc phthalocyanine, demonstrating high singlet oxygen quantum yield, making these compounds promising for applications like photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)sulfonylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-7-6-8(2-3-9(7)10)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPULKIYYNXCOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)CCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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